1-(3-Hydroxycyclohexyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxycyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexyl ring substituted with a hydroxy group at the third position and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxycyclohexyl)-3-phenylurea typically involves the reaction of 3-hydroxycyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxycyclohexyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(3-oxocyclohexyl)-3-phenylurea.
Reduction: Formation of 1-(3-hydroxycyclohexyl)-3-phenylamine.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-(3-Hydroxycyclohexyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxycyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group and phenylurea moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(3-Hydroxycyclohexyl)-3-methylurea
- 1-(3-Hydroxycyclohexyl)-3-ethylurea
- 1-(3-Hydroxycyclohexyl)-3-benzylurea
Uniqueness: 1-(3-Hydroxycyclohexyl)-3-phenylurea is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets. This structural feature may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-hydroxycyclohexyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNXBNRDYJIYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.